Ethyl 2-methylcyclopent-1-ene-1-carboxylate
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Overview
Description
Ethyl 2-methylcyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2. It is a colorless liquid that is used as an intermediate in the synthesis of various natural products and pharmaceuticals . The compound is characterized by its cyclopentene ring structure with an ethyl ester and a methyl group attached, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylcyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the thermal or photochemical rearrangement of vinyl cyclopropane . Another method includes the ring-closing metathesis (RCM) reaction, where ethyl 3-methyl-2-butenoate is treated with a Grubbs catalyst to form the desired cyclopentene structure . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as lithium diisopropylamide (LDA) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography are common practices to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylcyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-methylcyclopent-1-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with various therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-methylcyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The cyclopentene ring structure allows for unique interactions with enzymes and receptors, contributing to its bioactivity .
Comparison with Similar Compounds
Ethyl 2-methylcyclopent-1-ene-1-carboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl cyclopent-1-ene-1-carboxylate: Lacks the methyl group on the cyclopentene ring.
Ethyl 2-methylcyclopent-2-ene-1-carboxylate: Similar structure but with a double bond in a different position on the cyclopentene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-methylcyclopentene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)8-6-4-5-7(8)2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSLDYNRTCQKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64229-84-1 |
Source
|
Record name | ethyl 2-methylcyclopent-1-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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